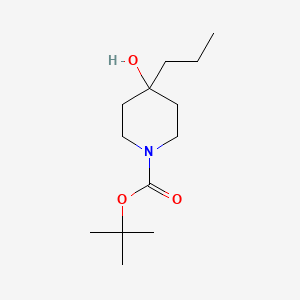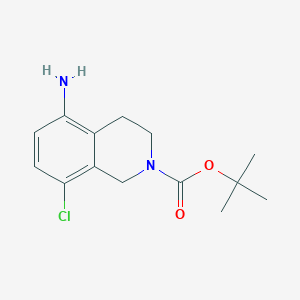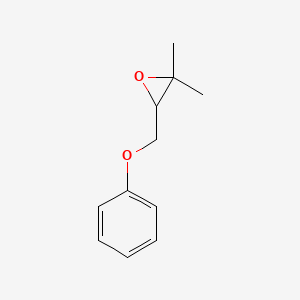![molecular formula C25H30N2O6S B13556795 (5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)
(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[3-ethoxy-4-(3-methylbutoxy)phenyl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a phenyl group with ethoxy and methylbutoxy substituents, and a tetrahydropyridine ring with a carbonitrile group.
准备方法
The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[3-ethoxy-4-(3-methylbutoxy)phenyl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps, including the formation of the thiolane ring and the introduction of the phenyl and tetrahydropyridine groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes using larger reactors and more efficient purification techniques.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiolane and tetrahydropyridine rings.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets and pathways. For example, the thiolane ring may interact with thiol-containing enzymes, while the tetrahydropyridine ring could modulate receptor activity. The specific molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar compounds to 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-{[3-ethoxy-4-(3-methylbutoxy)phenyl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile include:
Thiolan derivatives: Compounds with similar thiolane rings but different substituents.
Tetrahydropyridine derivatives: Compounds with similar tetrahydropyridine rings but different substituents.
Phenyl derivatives: Compounds with similar phenyl groups but different substituents.
The uniqueness of this compound lies in its combination of these structural features, which may confer specific properties and reactivity not found in other similar compounds.
属性
分子式 |
C25H30N2O6S |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[3-ethoxy-4-(3-methylbutoxy)phenyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C25H30N2O6S/c1-5-32-23-13-18(6-7-22(23)33-10-8-16(2)3)12-20-17(4)21(14-26)25(29)27(24(20)28)19-9-11-34(30,31)15-19/h6-7,12-13,16,19H,5,8-11,15H2,1-4H3/b20-12- |
InChI 键 |
HWJNZRXBUYRDDT-NDENLUEZSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C)OCCC(C)C |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C)OCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)

![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)




![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)
